molecular formula C7H9N3O4 B1662520 beta-(2,4-Dihydroxypyrimidin-1-yl)alanine CAS No. 21416-43-3

beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

Cat. No. B1662520
CAS RN: 21416-43-3
M. Wt: 199.16 g/mol
InChI Key: KCGPSMHZJWSWPT-UHFFFAOYSA-N
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Description

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine is a compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol .


Synthesis Analysis

Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . The reductive degradation of pyrimidine as a source of beta-alanine occurs via a three-step pathway in which uracil is degraded to beta-alanine, CO2, and NH3 through sequential activities of PYD1 (dihydropyrimidine dehydrogenase), PYD2 (dihydropyrimidinase), and PYD3 (beta-alanine synthetase) .


Molecular Structure Analysis

Beta-alanine, or 3-aminopropanoic acid, is an amino acid in which the amino group is attached to the second carbon atom away from the carboxylate group, also known as the beta-carbon . Unlike its isomer alpha-alanine, beta-alanine does not have a stereocenter, so it has no stereoisomers .


Chemical Reactions Analysis

Beta-alanine is formed in vivo by the degradation of dihydrouracil and carnosine . Since neuronal uptake and neuronal receptor sensitivity to beta-alanine have been demonstrated, the compound may be a false transmitter replacing gamma-aminobutyric acid .


Physical And Chemical Properties Analysis

Beta-alanine has the molecular formula C3H7NO2 and a molecular weight of 89.093 g/mol . It has an isoelectric point of 6.9 and pKa of 3.55 and 10.24 . Beta-alanine is relatively stable in powder form .

Scientific Research Applications

Role in Biosynthetic Pathways

Beta-(2,4-Dihydroxypyrimidin-1-yl)alanine plays a crucial role in various biosynthetic pathways. For instance, in Saccharomyces cerevisiae, beta-alanine, a derivative of this compound, is essential for the synthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA). This synthesis occurs via polyamine metabolism, involving the conversion of 3-aminopropanal to beta-alanine, facilitated by certain aldehyde dehydrogenase genes (ALD2 and ALD3) (White et al., 2003).

Synthesis and Biological Evaluation

Beta-alanine derivatives are synthesized and evaluated for various biological activities. For example, the synthesis of N-Aryl-Β-methyl-Β-alanines from aromatic amines and their conversion to dihydropyrimidine-2,4-dione derivatives demonstrates the chemical diversity and potential applications of these compounds in medicinal chemistry (Baltrushis et al., 1990).

Biotechnological Production

Beta-alanine, a related compound, has significant industrial potential due to its role as a precursor for several important chemicals in medicine, food, and environmental applications. The biological production of beta-alanine is gaining attention as a sustainable alternative to chemical methods, given the depletion of fossil fuels and environmental concerns (Wang et al., 2021).

Enzymatic Synthesis

Research on enzymes like alanine racemase, which facilitates the synthesis of beta-hydroxy-alpha-amino acids, highlights the potential for biocatalysis in producing biologically active compounds. Such studies are essential for understanding enzyme mechanisms and for applications in industrial biotechnology (Fesko et al., 2008).

Safety And Hazards

The available literature indicates no adverse events related to beta-alanine usage . Side effects such as paresthesia may be observed if a large single high dose of beta-alanine is taken, but the symptom can be attenuated either by using splitting doses (<1.6 g) or a sustained-release formula . No adverse effects have been reported up to 24 weeks of beta-alanine supplementation (3.2 g.day-1), but the adverse effects of longer supplementation periods are still unknown .

Future Directions

Beta-alanine is currently considered to be safe in healthy populations, at recommended doses, by the International Society of Sports Nutrition stands position, while the Australian Institute of Sports has established beta-alanine as a safe performance-enhancing supplement with strong scientific evidence (grade A) . Cohort studies are needed evaluating the safety of beta-alanine among representative populations, and the effects of co-variables such as sex, age, and ethnicity .

properties

IUPAC Name

amino 3-(2,4-dioxopyrimidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c8-14-6(12)2-4-10-3-1-5(11)9-7(10)13/h1,3H,2,4,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPSMHZJWSWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(2,4-Dihydroxypyrimidin-1-yl)alanine

CAS RN

21416-43-3
Record name Willardiine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Willardiine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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